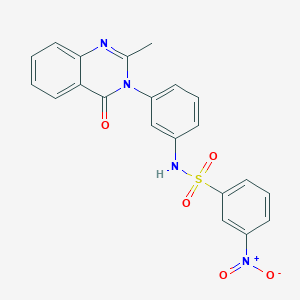

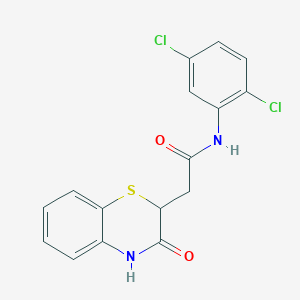

(E)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide, also known as MPAA, is a compound that has gained attention in recent years due to its potential applications in scientific research. MPAA is a small molecule that can be synthesized in the laboratory and has been found to have various biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Polymer Synthesis and Properties

Controlled Radical Polymerization : Acrylamides with amino acid moieties, like N-acryloyl-l-phenylalanine methyl ester (A-Phe-OMe), have been synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization. This process resulted in polymers with narrow polydispersity, controlled molecular weight, and enhanced isotacticity, demonstrating the versatility of acrylamides in polymer synthesis (Mori, Sutoh, & Endo, 2005).

Stereospecific Anionic Polymerization : N,N-Dialkylacrylamides like N,N-dimethylacrylamide (DMA) and related compounds have been polymerized using specific catalysts to produce polymers rich in isotactic configuration. This highlights the potential for creating stereospecific polymers with unique properties using acrylamides (Kobayashi, Okuyama, Ishizone, & Nakahama, 1999).

Photophysical Properties and Dye Sensitization

Novel Chromophores Synthesis : Acrylamides have been used to synthesize novel chromophores, demonstrating varied absorption and emission wavelengths, contributing to the study of intramolecular charge transfer and viscosity-induced emission. This indicates the utility of acrylamides in developing advanced materials for photophysical applications (Jachak et al., 2021).

Dye-Sensitized Solar Cells : Acrylamides have been incorporated into organic dyes with a donor-conjugated chain-acceptor structure, significantly impacting the efficiency of dye-sensitized solar cells. This application showcases the potential of acrylamides in renewable energy technologies (Qin et al., 2007).

Chiral Separation and Optical Activity

- Chiral Stationary Phases for Chromatography : Acrylamide derivatives have been used to develop chiral stationary phases for high-performance liquid chromatography. This application is vital for the separation of enantiomers in analytical chemistry, demonstrating the role of acrylamides in enhancing chiral recognition and separation (Tian et al., 2010).

Drug Delivery Systems

- pH-Sensitive Microspheres : Acrylamides have been used to create pH-sensitive microspheres for drug delivery, indicating their potential in controlled release and targeted drug delivery systems. This application is crucial for improving the efficacy and safety of pharmaceuticals (Mallikarjuna et al., 2011).

Fluorescence and Binding Studies

- Interaction with Bovine Serum Albumin : Acrylamide derivatives have been synthesized and studied for their fluorescence binding with bovine serum albumin, providing insights into protein interactions and the development of fluorescent probes for biological applications (Meng et al., 2012).

Propiedades

IUPAC Name |

(E)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-13-6-7-14(12-16(13)20-10-2-5-18(20)22)19-17(21)9-8-15-4-3-11-23-15/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,19,21)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAPXNXVBJZBLN-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CS2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CS2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride](/img/structure/B2644215.png)

![N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2644218.png)

![N-(4-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2644221.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2644223.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2644228.png)

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2644232.png)

![N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2644235.png)